![molecular formula C12H15NO2 B249557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine](/img/structure/B249557.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine, also known as Safrole amine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine may exert its biological effects by interacting with various receptors and enzymes in the body. For example, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine in lab experiments is its relatively simple synthesis method. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine. One of the potential directions is the development of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine-based drugs for the treatment of various diseases. Another direction is the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine-based materials for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine and its potential toxicity.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its simple synthesis method and wide range of biological activities make it a versatile compound for various research applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine can be synthesized through a multi-step reaction process, starting from safrole. The synthesis involves the reduction of safrole to isosafrole, followed by amination of isosafrole to form N-isosafrol-2-propen-1-amine. Finally, the N-isosafrol-2-propen-1-amine is converted to N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine through a simple reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In material science, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been used for the synthesis of various polymers and nanoparticles. In analytical chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been used as a reagent for the detection and quantification of various compounds.
Eigenschaften
Produktname |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H15NO2/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h2-4,8,13H,1,5-7,9H2 |
InChI-Schlüssel |
LZTXVWYQTCTGLZ-UHFFFAOYSA-N |
SMILES |
C=CCNCC1=CC2=C(C=C1)OCCO2 |
Kanonische SMILES |
C=CCNCC1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.